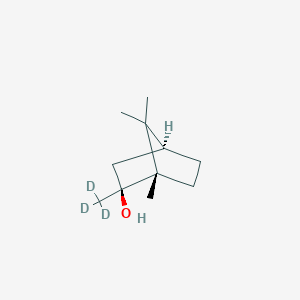
(-)-2-Methyl Isoborneol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-2-Methyl Isoborneol-d3: is a deuterated analog of 2-Methyl Isoborneol, a compound known for its distinctive earthy and musty odor. Deuterated compounds are often used in scientific research to study reaction mechanisms and metabolic pathways due to the presence of deuterium, a stable isotope of hydrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-2-Methyl Isoborneol-d3 typically involves the deuteration of 2-Methyl Isoborneol. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include a palladium or platinum catalyst under controlled temperature and pressure to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve high yields and purity. The deuterium source is often deuterium oxide or deuterium gas, and the reaction is carefully monitored to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-2-Methyl Isoborneol-d3 can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of various alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Halogenation is a common substitution reaction, often using reagents like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles, and electrophiles under various conditions.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives, substituted alcohols.
Scientific Research Applications
Chemistry:
- Used as a tracer in reaction mechanism studies due to the presence of deuterium.
- Employed in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology:
- Utilized in metabolic studies to trace the pathways of 2-Methyl Isoborneol in biological systems.
- Helps in understanding the biotransformation of organic compounds in living organisms.
Medicine:
- Investigated for its potential use in drug development and pharmacokinetics.
- Used in the study of drug metabolism and the effects of deuterium substitution on drug efficacy and stability.
Industry:
- Applied in the production of high-purity deuterated compounds for research and development.
- Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (-)-2-Methyl Isoborneol-d3 involves its interaction with molecular targets through various pathways. The presence of deuterium can influence the rate of chemical reactions, known as the kinetic isotope effect. This effect is utilized to study reaction mechanisms and metabolic pathways. The compound’s molecular targets include enzymes and receptors involved in oxidation, reduction, and substitution reactions.
Comparison with Similar Compounds
2-Methyl Isoborneol: The non-deuterated analog with similar chemical properties but different isotopic composition.
Isoborneol: A related compound with a similar structure but lacking the methyl group.
Borneol: Another bicyclic alcohol with a similar framework but different functional groups.
Uniqueness:
- The presence of deuterium in (-)-2-Methyl Isoborneol-d3 makes it unique for studying isotope effects and reaction mechanisms.
- Its deuterated nature provides enhanced stability and different physical properties compared to its non-deuterated counterparts.
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
171.29 g/mol |
IUPAC Name |
(1S,2S,4S)-1,7,7-trimethyl-2-(trideuteriomethyl)bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C11H20O/c1-9(2)8-5-6-10(9,3)11(4,12)7-8/h8,12H,5-7H2,1-4H3/t8-,10-,11-/m0/s1/i4D3 |
InChI Key |
LFYXNXGVLGKVCJ-IGIUVFIDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@]1(C[C@@H]2CC[C@]1(C2(C)C)C)O |
Canonical SMILES |
CC1(C2CCC1(C(C2)(C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12053441.png)
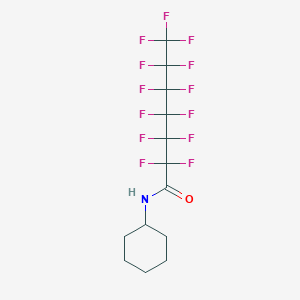
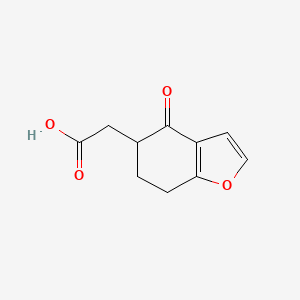
![N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12053454.png)
![N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12053464.png)
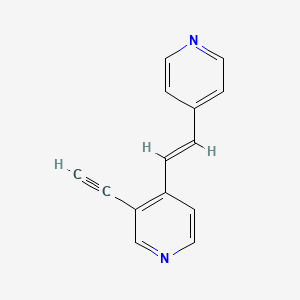

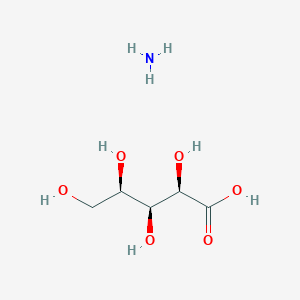



![4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12053506.png)
![N-cyclohexyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12053508.png)
